4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid
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Overview
Description
4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid is a sulfonamide-containing derivative of benzoic acid. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methyl group and a sulfonamido group attached to a trimethylbenzene ring. The molecular formula of this compound is C17H19NO4S, and it has a molecular weight of 333.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methyl-3-aminobenzoic acid. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of a sulfonamido group.
4-Methyl-3-(2,4,6-trimethylbenzenesulfonyl)benzoic acid: Similar structure but with a sulfonyl group instead of a sulfonamido group.
Uniqueness
4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid is unique due to the presence of both a sulfonamide group and a trimethylbenzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-3-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-10-7-12(3)16(13(4)8-10)23(21,22)18-15-9-14(17(19)20)6-5-11(15)2/h5-9,18H,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUWGDCXUSDXKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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